2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a polycyclic molecule featuring:
- A tetrahydroquinoline core with a cyano group at position 2.
- A sulfanyl group at position 2, linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety.
- A 4-phenylmethoxyphenyl substituent at position 3.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN2O2S/c32-24-14-10-22(11-15-24)29(35)20-37-31-27(18-33)30(26-8-4-5-9-28(26)34-31)23-12-16-25(17-13-23)36-19-21-6-2-1-3-7-21/h1-3,6-7,10-17H,4-5,8-9,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIJYZJBODKTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the 4-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Final Modifications: The phenylmethoxy group and the nitrile group are introduced through further substitution reactions and cyanation, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s structure suggests potential applications in the design of new therapeutic agents. Its quinoline core is a common feature in many drugs, indicating possible uses in treating diseases such as malaria, cancer, and bacterial infections.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and carbonitrile groups could play crucial roles in binding to molecular targets, while the quinoline core might facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Sulfanyl vs. Amino/Oxo Substituents: The sulfanyl group in the target compound may confer higher nucleophilicity and metal-chelating capacity than amino or oxo groups in analogs .
- Crystal Packing : Analogs like E14 and E15 exhibit triclinic or disordered crystal systems, whereas the target compound’s bulkier substituents (phenylmethoxyphenyl) likely lead to distinct packing motifs, though crystallographic data are unavailable .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antimicrobial Activity : Tetrahydrochromene derivatives (e.g., E14) show moderate activity against E. coli and S. aureus (MIC = 8–32 µg/mL) due to planar aromatic systems disrupting microbial membranes . The target compound’s extended conjugation may enhance this effect.
- CNS Penetration : Compounds with methoxy groups (e.g., 4-phenylmethoxyphenyl in the target) often exhibit improved blood-brain barrier permeability compared to bromo or nitro analogs .
Solubility and Stability
- The target compound’s sulfanyl and methoxy groups increase water solubility compared to purely hydrophobic analogs like E22.
Biological Activity
The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile represents a novel class of tetrahydroquinoline derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.0 g/mol. The structure features a tetrahydroquinoline core substituted with various functional groups, including a chlorophenyl moiety and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.0 g/mol |
| IUPAC Name | This compound |
| LogP | 5.4 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its specific activities and mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinase Activity : The compound has demonstrated significant inhibitory effects on specific kinases involved in cancer signaling pathways, particularly AKT2/PKBβ, which is crucial for glioma malignancy. In vitro studies revealed that it inhibited the formation of neurospheres from glioma stem cells while exhibiting low cytotoxicity towards non-cancerous cells .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death and reduced viability in tumor models. This was evidenced by assays measuring cell viability and apoptosis markers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed promising results against various bacterial and fungal strains. The structure-activity relationship suggests that modifications to the chlorophenyl and sulfanyl groups enhance its efficacy .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Targeting Specific Receptors : The compound may bind to specific receptors or enzymes, altering their activity and disrupting cellular processes associated with tumor growth and proliferation.
- Modulation of Signaling Pathways : By inhibiting key signaling pathways such as the PI3K/AKT pathway, it can effectively reduce tumor growth and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Glioma Cells : A study conducted on primary patient-derived glioblastoma cells demonstrated that the compound significantly inhibited cell proliferation and neurosphere formation at low micromolar concentrations .
- Antimicrobial Efficacy : Another study reported that derivatives of this compound exhibited high antifungal activity against strains like Valsa mali and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
